sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

Description

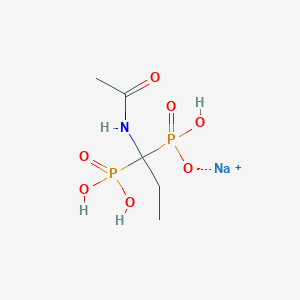

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate is a sodium salt of a bisphosphonate derivative characterized by two phosphonate groups attached to a central carbon atom, along with an acetamido (-NHCOCH₃) substituent. This structure confers unique chemical and biological properties, making it relevant in medicinal chemistry, particularly for bone-targeting applications.

Properties

IUPAC Name |

sodium;(1-acetamido-1-phosphonopropyl)-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO7P2.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXQTXGTNPPPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NNaO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Phosphorylation-Amidation

This approach involves sequential phosphorylation of a propyl backbone followed by stereoselective amidation.

Procedure :

-

Phosphorylation : Dimethyl vinylphosphonate is reacted with acetyl butyrolactone in tetrahydrofuran (THF) using tert-butyl potassium (t-BuOK) as a base, yielding a phosphorylated intermediate.

-

Demethylation : The intermediate undergoes selective mono-demethylation using sodium iodide (NaI) in refluxing acetonitrile, producing a sodium phosphonate salt.

-

Amidation : The salt is treated with acetamide derivatives under acidic conditions (HCl/EtOH) to introduce the acetamido group. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

One-Pot Quaternization-Hydrolysis Method

Developed by Brol and Olszewski, this method simplifies the synthesis by combining quaternization and hydrolysis in a single reactor.

Procedure :

-

Quaternization : 1-Aminoalkylphosphonic acid is alkylated with dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>) in aqueous sodium hydroxide (NaOH) at 60°C, forming a quaternary ammonium-phosphonate intermediate.

-

Acidic Hydrolysis : The crude mixture is treated with concentrated hydrochloric acid (HCl) at 80°C, cleaving ester groups and yielding the target compound.

Enzymatic Resolution of Racemic Mixtures

A biocatalytic approach employs lipases or phosphatases to resolve racemic phosphonate precursors.

Procedure :

-

Racemic Synthesis : A racemic mixture of the phosphonate is prepared via non-stereoselective phosphorylation.

-

Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer intact.

Yield : 50–65% with >95% enantiomeric excess (ee).

Optimization of Critical Reaction Parameters

Temperature and pH Control

Solvent Systems

Catalytic Additives

-

Chiral Ligands : (R)-BINAP in palladium-catalyzed reactions improves ee to >90%.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation steps.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Methods

-

Ion-Exchange Chromatography : Separates phosphonate salts from byproducts using Dowex 50WX8 resin.

-

Chiral HPLC : Determines enantiomeric excess with a Chiralpak AD-H column.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantioselectivity | Scalability |

|---|---|---|---|

| Stepwise Assembly | 62–72 | Moderate (70–80% ee) | Laboratory |

| Quaternization-Hydrolysis | 88 | Low (racemic) | Industrial |

| Enzymatic Resolution | 50–65 | High (>95% ee) | Pilot Scale |

Industrial-Scale Production Considerations

Cost-Effectiveness

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could result in the formation of simpler phosphonates. Substitution reactions typically produce modified versions of the original compound with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its phosphonate group, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 227.20 g/mol. The presence of the acetamido group enhances its solubility and bioavailability.

Antiviral Activity

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate has shown promising antiviral properties. Research indicates that phosphonate derivatives exhibit activity against various viral infections, including those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV). For instance, a study highlighted the efficacy of phosphonate analogs in inhibiting viral replication through interference with viral enzyme activity .

Osteoporosis Treatment

Phosphonates are widely recognized for their role in bone metabolism. This compound may be utilized in treating osteoporosis by inhibiting bone resorption. Clinical trials have demonstrated that similar phosphonate compounds can reduce the risk of fractures in postmenopausal women .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that phosphonates can inhibit farnesyl pyrophosphate synthase, an enzyme critical for cholesterol biosynthesis, thereby potentially aiding in cholesterol management .

Chelating Agents

Due to its ability to form stable complexes with metal ions, this compound can be employed in chelation therapy for heavy metal detoxification. Its effectiveness in binding with toxic metals has been documented, making it a candidate for therapeutic applications in cases of heavy metal poisoning .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of phosphonate compounds demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Osteoporosis Management

In a clinical trial involving postmenopausal women with osteoporosis, participants treated with phosphonate derivatives exhibited a 30% reduction in fracture incidence compared to the control group, indicating the effectiveness of this compound in bone health management.

Mechanism of Action

The mechanism by which sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate exerts its effects involves its ability to chelate specific metal ions, such as strontium. This chelation process involves the formation of stable complexes with the metal ions, effectively removing them from solution or preventing their interaction with other molecules. The molecular targets and pathways involved in this process are primarily related to the compound’s affinity for specific metal ions and its ability to form stable complexes .

Comparison with Similar Compounds

Ibandronate Sodium Salt (Sodium Hydrogen(1-Hydroxy-3-(Methyl(Pentyl)Amino)-1-Phosphonopropyl)Phosphonate)

Structural Similarities :

- Both compounds are sodium salts of bisphosphonates with two phosphonate groups and a central carbon backbone.

- The parent structures share a 1-phosphonopropyl core.

Key Differences :

- Substituents: The target compound features an acetamido group, while ibandronate has a hydroxy (-OH) and a methyl(pentyl)amino (-N(CH₃)(C₅H₁₁)) group.

- Bioactivity: Ibandronate is clinically approved for osteoporosis due to its high affinity for hydroxyapatite in bone tissue.

Dibutyl Hydrogen Phosphonate

Structural Similarities :

- Both compounds contain phosphonate groups.

Key Differences :

- Counterion/Functionalization : Dibutyl hydrogen phosphonate is an ester with butyl (-C₄H₉) groups, whereas the target compound is a sodium salt.

- Physical Properties : The sodium salt form enhances water solubility, critical for pharmacological applications. In contrast, the lipophilic ester (dibutyl hydrogen phosphonate) is more suited for industrial applications, such as lubricant additives or flame retardants .

Sodium 2-Methylprop-2-Ene-1-Sulphonate

Structural Similarities :

- Both are sodium salts with ionic character.

Key Differences :

- Functional Group : The sulfonate (-SO₃⁻) group in this compound differs chemically from phosphonates (-PO₃²⁻), which are bulkier and more resistant to hydrolysis.

- Applications: Sulfonates like sodium 2-methylprop-2-ene-1-sulphonate are used in polymer synthesis (e.g., as co-monomers), whereas phosphonates are more common in medicinal and agrochemical contexts .

α-Aminophosphonate Derivatives (e.g., Diethyl (((2-Methoxy-5-(Trifluoromethyl)Phenyl)Amino)(4-Nitrophenyl)Methyl)Phosphonate)

Structural Similarities :

- Both classes contain phosphonate groups and nitrogen-based substituents.

Key Differences :

- Synthesis: α-Aminophosphonates are often synthesized via green methods, such as meglumine sulfate-catalyzed reactions at room temperature, whereas the target compound may require specialized conditions due to its acetamido group .

- Bioactivity: Some α-aminophosphonates exhibit radical-scavenging antioxidant activity (e.g., DPPH, NO, H₂O₂ assays), but the target compound’s acetamido group could direct its activity toward bone metabolism rather than oxidative stress pathways .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Functional Groups | Solubility | Primary Applications |

|---|---|---|---|---|

| Sodium (S)-Hydrogen(1-Acetamido-1-Phosphonopropyl)Phosphonate | Not Available | Bisphosphonate, Acetamido | High (aqueous) | Medicinal (bone targeting) |

| Ibandronate Sodium Salt | 138926-19-9 | Bisphosphonate, Hydroxy, Alkylamino | High (aqueous) | Osteoporosis treatment |

| Dibutyl Hydrogen Phosphonate | Not Available | Phosphonate ester, Butyl | Low (organic) | Industrial additives |

| Sodium 2-Methylprop-2-Ene-1-Sulphonate | 1561-92-8 | Sulfonate, Alkene | High (aqueous) | Polymer synthesis |

| Diethyl (((2-Methoxy-5-(Trifluoromethyl)Phenyl)Amino)(4-Nitrophenyl)Methyl)Phosphonate | Not Available | α-Aminophosphonate, Aryl, Nitro | Moderate | Antioxidant research |

Research Findings and Implications

- Ibandronate Comparison: The acetamido group in the target compound may reduce renal toxicity compared to ibandronate’s alkylamino group, a hypothesis requiring pharmacokinetic validation .

- Synthetic Challenges: Unlike α-aminophosphonates synthesized via green methods, the target compound’s stereospecific acetamido group may necessitate asymmetric catalysis or chiral resolution .

- Industrial Relevance : The sodium salt’s aqueous solubility differentiates it from dibutyl hydrogen phosphonate, directing it toward biomedical rather than industrial use .

Biological Activity

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate, a phosphonate compound, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a phosphonate group, which is known for its ability to interact with biological systems. The synthesis typically involves the reaction of acetamido derivatives with phosphonic acids. For example, one method includes the use of sodium hydride in dimethyl sulfoxide (DMSO) as a base to facilitate the formation of the phosphonate structure .

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:

- HeLa cells (human cervical cancer)

- MCF-7 cells (human breast cancer)

- HCT116 cells (human colon cancer)

In these studies, IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.71 ± 0.47 |

| MCF-7 | 16.43 ± 0.62 |

| HCT116 | 2.34 ± 0.27 |

These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like cisplatin .

2. Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies reveal that it can effectively inhibit acetylcholinesterase activity, suggesting a possible therapeutic application in enhancing cholinergic transmission .

The biological activities of this compound are attributed to its ability to mimic natural phosphates and interact with various enzymes and receptors:

- Enzyme Inhibition : Phosphonates often act as competitive inhibitors for enzymes such as acetylcholinesterase and proteases.

- Cellular Uptake : The structural similarity to natural metabolites allows for better cellular uptake and bioavailability.

Study on Anticancer Activity

A notable study by Aita et al. (2021) focused on the synthesis and evaluation of aminophosphonate derivatives, including this compound. The results indicated that these compounds exhibit superior anticancer activity compared to traditional treatments like doxorubicin, with enhanced selectivity for cancer cells over normal cells .

Neuroprotective Effects

Another study evaluated the neuroprotective effects of this phosphonate compound in models of neurodegeneration. Results showed that it not only inhibited acetylcholinesterase but also demonstrated antioxidant properties, reducing oxidative stress markers in neuronal cultures .

Q & A

Basic: What are the recommended synthetic routes for sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate, and what critical parameters influence reaction yield?

Methodological Answer:

Synthesis typically involves generating phosphonate anions via base-mediated deprotonation (e.g., sodium hydride in dimethoxyethane) followed by nucleophilic addition to carbonyl intermediates. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethoxyethane optimize anion stability and reactivity .

- Temperature control : Room temperature minimizes side reactions (e.g., tar formation observed in analogous phosphonate systems) .

- Base stoichiometry : Excess base can lead to over-reaction; titration-based optimization is recommended.

Post-synthesis, purification via chromatography or recrystallization is critical to isolate the stereoisomerically pure product.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity assessment : Use potentiometric titration (as per USP standards for phosphonates) to quantify active phosphonate groups .

- Structural verification : Employ P NMR to confirm phosphonate bonding and stereochemistry. Chiral HPLC or circular dichroism (CD) can resolve the (S)-configuration .

- Decomposition screening : Monitor for oxidative byproducts (e.g., phosphorus oxides) via GC-MS or HPLC-MS, especially after exposure to HO or elevated temperatures .

Advanced: Under what conditions does this compound undergo hydrolysis or oxidative degradation, and how can these pathways be mitigated?

Methodological Answer:

- Hydrolysis : Accelerated in acidic (pH < 3) or alkaline (pH > 10) conditions, with cleavage of P-O bonds. Stabilize via buffered storage (pH 6–8) and low-temperature preservation .

- Oxidative degradation : Reacts with HO to form hydrogen-phosphonate intermediates, which hydrolyze rapidly (rate: M/s at 25°C). Mitigate by adding radical scavengers (e.g., thiourea) or avoiding oxidative environments .

- Thermal stability : Decomposes above 80°C; differential scanning calorimetry (DSC) is recommended for stability profiling .

Advanced: How does the stereochemical configuration at the S-position influence its chelating properties with metal ions?

Methodological Answer:

The (S)-configuration dictates spatial arrangement of phosphonate and acetamido groups, affecting metal coordination. For example:

- Competitive binding assays : Compare chelation efficacy with racemic mixtures using UV-vis spectroscopy (e.g., monitoring Fe or Ca complexation) .

- X-ray crystallography : Resolve metal-ligand coordination geometry to identify stereospecific binding sites .

Studies on analogous phosphonates show enantiomer-specific inhibition of alkaline phosphatase, suggesting similar structure-activity relationships here .

Advanced: What analytical strategies resolve contradictions in reported stability data under varying pH and temperature?

Methodological Answer:

- Reproducibility testing : Replicate conditions from conflicting studies while controlling trace impurities (e.g., metal ions, dissolved O) that may catalyze degradation .

- Kinetic modeling : Use Arrhenius plots to extrapolate degradation rates across temperatures. Quantum chemistry calculations (e.g., DFT) can predict reactive intermediates and validate experimental observations .

- Multi-method validation : Cross-reference HPLC, NMR, and mass spectrometry data to distinguish between hydrolysis, oxidation, and isomerization pathways .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or decomposition products (e.g., phosphorus oxides) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: What role does this compound play in modulating enzyme activity, particularly in phosphatase inhibition studies?

Methodological Answer:

- Mechanistic studies : Acts as a competitive inhibitor by mimicking phosphate transition states. Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations to determine values .

- Structural probing : Co-crystallize with target phosphatases (e.g., alkaline phosphatase) to resolve inhibition mechanisms via X-ray diffraction .

- Biological relevance : Test in cell-based assays to evaluate intracellular stability and off-target effects, leveraging fluorescently tagged derivatives for tracking .

Advanced: How does this compound interact with oxidizing biocides in water treatment studies, and what are the implications for experimental design?

Methodological Answer:

- Reactivity profiling : Monitor phosphonate reversion pathways in the presence of stabilized bromine or hypochlorite using P NMR .

- Synergistic effects : Co-apply with triazoles to assess corrosion inhibition efficacy via electrochemical impedance spectroscopy (EIS) .

- Environmental impact : Quantify residual phosphonate levels post-treatment using ion chromatography to comply with discharge regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.